Itaconic acid Itaconic acid Itaconic acid is a dicarboxylic acid that is methacrylic acid in which one of the methyl hydrogens is substituted by a carboxylic acid group. It has a role as a fungal metabolite and a human metabolite. It is a dicarboxylic acid, an olefinic compound and a dicarboxylic fatty acid. It is functionally related to a succinic acid. It is a conjugate acid of an itaconate(2-).
Itaconic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Itaconic acid is a natural product found in Solanum tuberosum, Ustilago maydis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 97-65-4
VCID: VC21118648
InChI: InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9)
SMILES: C=C(CC(=O)O)C(=O)O
Molecular Formula: C5H6O4
Molecular Weight: 130.10 g/mol

Itaconic acid

CAS No.: 97-65-4

Cat. No.: VC21118648

Molecular Formula: C5H6O4

Molecular Weight: 130.10 g/mol

* For research use only. Not for human or veterinary use.

Itaconic acid - 97-65-4

Specification

CAS No. 97-65-4
Molecular Formula C5H6O4
Molecular Weight 130.10 g/mol
IUPAC Name 2-methylidenebutanedioic acid
Standard InChI InChI=1S/C5H6O4/c1-3(5(8)9)2-4(6)7/h1-2H2,(H,6,7)(H,8,9)
Standard InChI Key LVHBHZANLOWSRM-UHFFFAOYSA-N
SMILES C=C(CC(=O)O)C(=O)O
Canonical SMILES C=C(CC(=O)O)C(=O)O
Boiling Point 268 °C, SUBLIMES
Colorform RHOMBIC CRYSTALS FROM BENZENE
WHITE CRYSTALS
Melting Point 162-164 °C WITH DECOMP, ALSO REPORTED AS 172 °C
175 °C

Introduction

Chemical Properties and Structure

Itaconic acid possesses distinctive chemical and physical properties that contribute to its versatility in various applications. The compound's structure features two carboxyl groups and a methylene group, making it reactive and suitable for polymerization reactions.

Physical Properties

Itaconic acid presents as a white to light beige crystalline powder with the following physical characteristics:

PropertyValueReference
Molecular FormulaC₅H₆O₄
Molecular Weight130.1 g/mol
Melting Point165-168°C
Boiling Point268°C
Density1.573 g/mL at 25°C
Vapor Pressure0.0000115 Pa (20°C)
Refractive Index1.4980 (estimated)
Flash Point268°C
Solubility in Water77.49 g/L
pKa3.85 at 25°C

Chemical Structure and Reactivity

The chemical structure of itaconic acid contains an exocyclic methylene group and two carboxyl groups, making it chemically versatile. As a dicarboxylic acid, itaconic acid has two pKa values and exists in different forms depending on the pH. At pH levels above 7, it exists as its double negatively charged form, termed itaconate .

The compound acts as an α,β-unsaturated carbonyl compound, making it an effective Michael acceptor. This property allows nucleophiles to add across the C=C bond, as demonstrated in the reaction:
CH₂=CCH₂(CO₂H)₂ + R₂P(O)H → R₂P(O)CH₂−CHCH₂(CO₂H)₂ (where R = organic group) .

Upon heating, itaconic acid converts to its anhydride form, further expanding its chemical versatility .

Discovery and Historical Background

Early Discovery

Itaconic acid was first discovered by Baup in 1837 as a product of the pyrolytic distillation of citric acid. The name "itaconic" was cleverly devised as an anagram of "aconitic," reflecting its relationship to aconitic acid, another organic compound involved in the citric acid cycle .

Biosynthesis and Production Methods

Biological Pathway for Itaconic Acid Synthesis

In microorganisms, particularly Aspergillus terreus, itaconic acid is biosynthesized through the decarboxylation of the tricarboxylic acid (TCA) cycle intermediate cis-aconitate. This reaction is catalyzed by the enzyme cis-aconitate decarboxylase (CAD), which is encoded by the cadA gene .

An alternative biosynthetic pathway has also been identified, proceeding from pyruvate through citramalic acid, citraconic acid, and itartaric acid to yield itaconic acid .

In mammalian systems, particularly in immune cells, itaconic acid is produced by the immune responsive gene 1 (IRG1)-coded enzyme, which catalyzes cis-aconitic acid in activated macrophages under conditions of infection or inflammation .

Industrial Production

Itaconic acid can be synthesized through both chemical and biochemical routes, though the latter is preferred for commercial production due to economic and environmental considerations . Since the 1960s, industrial production of itaconic acid has been achieved primarily through fermentation with Aspergillus terreus grown on sugar-containing media .

Recent Advances in Production Technologies

Several approaches have been explored to enhance itaconic acid production:

  • Genetic engineering of producer organisms: Cloning of the cadA gene into the citric acid-producing fungus Aspergillus niger has demonstrated the feasibility of producing itaconic acid in alternative host organisms .

  • Development of recombinant microorganisms: Various recombinant strains have been engineered to overproduce itaconic acid .

  • Utilization of low-cost feedstocks: Research has focused on using non-edible lignocellulosic agricultural residues as substrates to reduce production costs and avoid competition with food supply chains .

  • Optimization of fermentation conditions: Improvements in production medium composition and fermentation parameters have been investigated to achieve higher yields .

Biological Roles and Functions

Role in Immune Response

Recent research has revealed that itaconic acid plays a significant role in immune function. It is produced by immune responsive gene 1 (IRG1)-coded enzyme in activated macrophages and has been identified as an important metabolite in immunity and inflammation regulation .

Anti-inflammatory Properties

Itaconic acid functions as an anti-inflammatory metabolite through multiple mechanisms. Research using IRG1-null and wild-type macrophages has demonstrated that itaconic acid significantly promotes the pentose phosphate pathway (PPP), leading to higher NADPH oxidase activity and increased reactive oxygen species (ROS) production .

This increased ROS production enhances the expression of the anti-inflammatory gene A20, which subsequently decreases the production of inflammatory cytokines IL-6, IL-1β, and TNF-α. The nuclear factor NF-κB, which can upregulate A20, has been identified as vital in controlling IRG1 and itaconic acid-involved immune-modulatory responses in LPS-stimulated macrophages .

Antimicrobial Activity

Beyond its anti-inflammatory effects, itaconic acid exhibits antimicrobial properties against various pathogens. Research has shown that itaconic acid inhibits the growth of Salmonella typhimurium in cells by increasing ROS production from NADPH oxidase. Additionally, it has been found to inhibit the hatching of Schistosoma japonicum eggs in vitro .

The antimicrobial function of itaconic acid in mammalian immune cells represents a surprising discovery, considering its long history as an industrial compound. This dual role highlights the multifaceted nature of this organic acid and its importance in both industrial applications and biological systems .

Application CategorySpecific UsesReference
PolymersSuperabsorbent polymers for personal care or agriculture
ResinsUnsaturated polyester resins for the transportation industry
PlasticsPoly(methyl methacrylate) for electronic devices
FibersAcrylic fibers with enhanced properties
CoatingsPaints and surface treatments
AdhesivesVarious binding applications
Technical TextilesWaterproofing, physical resistance
Ion Exchange ResinsWater treatment applications

Itaconic acid has strong potential to replace petroleum-based methylacrylic acid in industry, which could create a substantial market expansion for this bio-based alternative .

Challenges and Opportunities

Despite its promising applications, several challenges limit the widespread adoption of itaconic acid:

  • High production costs compared to petroleum-based alternatives

  • Limited economies of scale due to relatively small production volumes

  • Competition from other bio-based and petroleum-derived chemicals

Opportunities for market expansion include:

  • Utilizing low-cost feedstocks of local origin to improve economic feasibility

  • Developing applications targeted to specific local markets

  • Advancing polymerization techniques to reduce production costs of itaconic acid-derived polymers

  • Increasing research into the biological pathway for itaconic acid synthesis to enhance production efficiency

Chemical Reactions and Derivatives

Key Reactions

Itaconic acid participates in several important chemical reactions due to its functional groups:

  • Polymerization: The methylene group enables itaconic acid to undergo polymerization reactions, forming homopolymers and copolymers.

  • Anhydride formation: Upon heating, itaconic acid converts to its anhydride form .

  • Michael addition: As an α,β-unsaturated carbonyl compound, itaconic acid readily accepts nucleophiles across its C=C bond .

  • Esterification: The carboxyl groups can form esters with alcohols, creating various derivatives with modified properties.

Important Derivatives

Several derivatives of itaconic acid have commercial importance:

  • Itaconic acid esters: Used as plasticizers and lubricants

  • Poly-itaconic acid: Applied in water treatment and as superabsorbents

  • Copolymers with other monomers: Used in various applications including adhesives, coatings, and textiles

  • Trimethylsilyl derivatives: Used in analytical chemistry for compound identification

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